Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate
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Overview
Description
Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60 g/mol . This compound is characterized by its unique structure, which includes a furo[2,3-c]pyridine ring system substituted with a chlorine atom at the 7th position and a carboxylate ester group at the 5th position. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate furo[2,3-c]pyridine precursor.
Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the 7th position.
Esterification: The final step involves esterification to form the carboxylate ester group at the 5th position.
Chemical Reactions Analysis
Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions of furo[2,3-c]pyridine derivatives with biological targets.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the furo[2,3-c]pyridine ring system play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate ester group.
7-Chlorofuro[2,3-c]pyridine: This compound lacks the ester group and is used in different research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)6-4-5-2-3-14-7(5)8(10)11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSVYQQQEOHGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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